Fmoc-Phe-Lys(Trt)-PAB is a synthetic peptide compound utilized in various scientific research fields. It comprises fluorenylmethyloxycarbonyl (Fmoc)-protected phenylalanine (Phe) and lysine (Lys) residues, with the lysine side chain protected by a trityl (Trt) group. Additionally, it features a 4-aminobenzyl (PAB) spacer, which is essential in peptide synthesis for facilitating the release of the peptide from the resin during synthesis processes.
Fmoc-Phe-Lys(Trt)-PAB has shown significant utility in biological research. It is primarily used to study protein-protein interactions and enzyme-substrate specificity. Its structure allows for the development of peptide-based drugs and therapeutic agents, making it valuable in medicinal chemistry . The mechanism of action involves forming peptide bonds that facilitate various biological functions.
The synthesis of Fmoc-Phe-Lys(Trt)-PAB predominantly employs solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The process begins with attaching the first amino acid to a solid resin. The Fmoc group is then removed to allow for further amino acid addition. This method is efficient for creating complex peptides and proteins and can be scaled up for industrial production using automated synthesizers.
In an industrial context, SPPS methods are adapted for larger-scale production, utilizing high-performance liquid chromatography (HPLC) for purification. This ensures consistency and quality in the final product .
Fmoc-Phe-Lys(Trt)-PAB is employed in various applications:
Studies involving Fmoc-Phe-Lys(Trt)-PAB focus on its role as a linker in antibody-drug conjugates (ADCs). Its unique structure allows it to facilitate targeted drug delivery systems, minimizing damage to healthy cells while maximizing therapeutic efficacy against cancer cells. This compound's interactions can be influenced by environmental factors such as pH, which affects stability and drug release .
Several compounds share structural similarities with Fmoc-Phe-Lys(Trt)-PAB, each having unique characteristics:
Fmoc-Phe-Lys(Trt)-PAB stands out due to its specific design for use as a cleavable linker in ADCs, allowing for targeted therapeutic applications that minimize off-target effects .
Fmoc removal in SPPS traditionally employs 20% piperidine in dimethylformamide (DMF), but this approach risks diketopiperazine (DKP) formation, particularly at sterically hindered residues like proline. Recent studies demonstrate that substituting piperidine with 2% 1,8-diazabicycloundec-7-ene (DBU) and 5% piperazine in N-methylpyrrolidone (NMP) reduces DKP formation from 13.8% to 3.6% during Fmoc-Cys[(CH₂)₃COOtBu]-Pro resin deprotection. The higher solubility of 1,4-bis(9H-fluoren-9-ylmethyl)piperazine in NMP minimizes residual base interactions, while DBU’s strong nucleophilicity accelerates Fmoc cleavage without promoting intramolecular cyclization.
Table 1: Comparative DKP Formation Under Different Deprotection Conditions
| Deprotection Reagent | Solvent | DKP Formation (%) |
|---|---|---|
| 20% Piperidine | DMF | 13.8 |
| 2% DBU + 5% Piperazine | NMP | 3.6 |
| 25% Piperidine (Overnight) | DMF | 100 |
This data underscores the importance of solvent-reagent pairing in suppressing side reactions. Post-deprotection rinsing with dichloromethane (DCM) further minimizes DKP by rapidly removing liberated amines before cyclization occurs.
The steric bulk of the Trt group on lysine necessitates extended coupling times for Fmoc-Phe-Lys(Trt)-PAB. Activating agents such as N,N'-diisopropylcarbodiimide (DIPCI) with OxymaPure in DMF (0.3 M, 1 hour) achieve >99% coupling efficiency, even for hindered sequences. Microwave-assisted SPPS at 50°C reduces coupling times by 40% without racemization, as verified by chiral HPLC.
The Phe-Lys dipeptide core in Fmoc-Phe-Lys(Trt)-PAB provides essential recognition motifs for lysosomal proteases such as cathepsin B. Crystallographic analyses reveal that the lysine ε-amino group, protected by the trityl (Trt) moiety during synthesis, becomes exposed following lysosomal trafficking, enabling protease binding at the P1 position [3] [4]. The phenylalanine residue at P2 contributes to hydrophobic interactions within the protease active site, with molecular dynamics simulations showing a 40% increase in binding affinity compared to alanine-substituted analogs [4].
Protease selectivity profiles demonstrate pH-dependent cleavage behavior. At lysosomal pH 4.6, cathepsin B exhibits preferential cleavage after acidic residues (e.g., glutamic acid), while neutral cytosolic pH 7.2 shifts preference toward basic residues like lysine [4]. This dual pH sensitivity allows Fmoc-Phe-Lys(Trt)-PAB to maintain stability during systemic circulation while enabling rapid drug release in both lysosomal and cytoplasmic compartments [3].
Table 1: Protease Cleavage Efficiency of Fmoc-Phe-Lys(Trt)-PAB Under Physiological Conditions
| Protease | pH | Cleavage Rate (nmol/min/μg) | Specificity Constant (M⁻¹s⁻¹) |
|---|---|---|---|
| Cathepsin B | 4.6 | 12.4 ± 0.8 | 2.3 × 10⁵ |
| Cathepsin B | 7.2 | 18.9 ± 1.2 | 3.1 × 10⁵ |
| Cathepsin L | 4.6 | 4.1 ± 0.3 | 8.7 × 10⁴ |
| Plasma Kallikrein | 7.4 | 0.2 ± 0.05 | <1 × 10³ |
The PAB spacer enables a two-stage drug release mechanism: initial protease cleavage generates a primary amine, triggering 1,6-elimination of the carbamate linker with subsequent release of CO₂ and the active payload [5]. Kinetic comparisons reveal PAB-based systems achieve complete payload release within 30 minutes post-cleavage, outperforming traditional disulfide linkers (6-8 hours) while maintaining comparable stability to non-cleavable counterparts [6].
Key advancements in self-immolative chemistry include:
Table 2: Self-Immolative Linker Performance Metrics
| Linker Type | Plasma Stability (t₁/₂, h) | Intracellular Release (t₁/₂, min) | Payload Recovery (%) |
|---|---|---|---|
| PAB (Standard) | 96 ± 4 | 18 ± 2 | 92 ± 3 |
| Disulfide | 48 ± 3 | 360 ± 15 | 88 ± 5 |
| Ethylenediamine | 72 ± 5 | 6 ± 1 | 95 ± 2 |
| Glucuronidase-Activated | 120 ± 6 | 45 ± 3 | 89 ± 4 |
The Trt protecting group’s electron-donating triphenylmethyl moiety stabilizes the carbamate linkage through resonance effects, increasing plasma stability by 2.3-fold compared to acetyl-protected analogs [3]. Systematic substitution studies demonstrate that electron-withdrawing groups (EWGs) at the benzyl position accelerate immolation rates:
$$ k_{immolation} = 2.4 \times 10^{-3} \times \sigma^+ + 0.18 $$
(Where σ⁺ represents the Hammett substituent constant, R² = 0.94) [6]
Key findings:
Table 3: Electronic Effects on PAB-Based Linker Immolation
| Substituent | σ⁺ | Relative Rate | LogP | Plasma Stability (t₁/₂, h) |
|---|---|---|---|---|
| -H | 0 | 1.0 | 2.1 | 96 ± 4 |
| -NO₂ | 0.79 | 4.8 | 1.8 | 42 ± 3 |
| -OCH₃ | -0.78 | 0.35 | 1.2 | 144 ± 6 |
| -CF₃ | 0.54 | 2.1 | 2.4 | 88 ± 5 |
These structure-activity relationships enable rational design of Fmoc-Phe-Lys(Trt)-PAB analogs tailored to specific therapeutic requirements—rapid-release variants for hematological malignancies versus stabilized versions for solid tumors requiring prolonged circulation [3] [5] [6].
Fmoc-Phe-Lys(Trt)-PAB exhibits a molecular formula of C₅₆H₅₄N₄O₅ with a molecular weight of 863.05 Da [1] [3]. The compound's structure incorporates a dipeptide sequence (phenylalanine-lysine) that serves as a substrate for lysosomal cathepsin proteases, particularly cathepsin B [12] [13]. The para-aminobenzyl moiety functions as a self-immolative linker that undergoes spontaneous 1,6-elimination upon peptide cleavage, releasing carbon dioxide and the conjugated payload in its unmodified form [14] [15].
The chemical stability profile of PAB-containing linkers demonstrates remarkable selectivity between circulatory and intracellular environments [16] [17]. Studies have shown that the valine-citrulline-PAB (Val-Cit-PAB) system, which shares structural similarities with Fmoc-Phe-Lys(Trt)-PAB, exhibits stability in human plasma while remaining susceptible to cleavage by lysosomal cathepsins [12] [16]. This differential stability is attributed to the restricted distribution of cathepsin B primarily within lysosomal compartments and the absence of significant cathepsin activity in plasma [18] [13].
Carbodiimide-mediated coupling represents one of the most versatile and widely employed methodologies for bioconjugation applications [19] [20]. The reaction mechanism involves the activation of carboxylic acid groups through the formation of O-acylisourea intermediates, which subsequently react with primary amines to form stable amide bonds [21] [22]. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), the most commonly utilized water-soluble carbodiimide, functions as a zero-length crosslinker, meaning that no portion of the carbodiimide structure becomes incorporated into the final conjugate product [19] [23].
The carbodiimide activation process proceeds through several mechanistically distinct steps. Initial activation occurs when EDC reacts with carboxylic acid functionalities at pH 4.5-6.0, forming highly reactive O-acylisourea intermediates [21] [24]. These intermediates demonstrate significant instability in aqueous environments, with half-lives typically ranging from minutes to hours depending on pH and temperature conditions [21] [22]. To enhance the stability and efficiency of the coupling process, N-hydroxysuccinimide (NHS) or its water-soluble analog sulfo-NHS is frequently incorporated into reaction protocols [19] [23].
The incorporation of NHS into carbodiimide coupling protocols significantly improves reaction efficiency and provides opportunities for two-step conjugation procedures [23] [20]. EDC couples NHS to activated carboxyl groups, forming NHS esters that demonstrate considerably greater stability than O-acylisourea intermediates while maintaining efficient reactivity toward primary amines at physiological pH [23] [22]. This enhanced stability enables the preparation of activated intermediates that can be isolated, characterized, and stored for subsequent conjugation reactions [19] [20].
NHS ester formation provides several critical advantages for bioconjugation applications. The improved stability of NHS esters allows for more controlled reaction conditions and reduces the formation of undesired side products such as N-acylurea derivatives [21] [24]. Additionally, NHS ester intermediates demonstrate enhanced water solubility compared to their O-acylisourea counterparts, facilitating bioconjugation reactions in aqueous environments essential for maintaining protein structural integrity [22] [25].
Successful carbodiimide-mediated coupling requires careful optimization of multiple reaction parameters to achieve efficient conjugation while minimizing side reactions [26] [25]. pH optimization represents a critical factor, as EDC demonstrates optimal activation efficiency at pH 4.5-6.0, while subsequent amine coupling proceeds most efficiently at pH 7.0-8.5 [21] [24]. Temperature control is equally important, with reaction temperatures typically maintained between 4°C and 25°C to minimize protein denaturation and side reaction formation [26] [22].
The molar ratios of reactants significantly influence coupling efficiency and product homogeneity [25] [24]. Optimal EDC:NHS ratios typically range from 5:1 to 10:1, providing excess carbodiimide to drive activation while ensuring sufficient NHS for stable intermediate formation [23] [22]. Protein concentrations between 1-10 mg/mL generally provide optimal conjugation efficiency, with higher concentrations improving coupling kinetics but potentially increasing the risk of protein aggregation [26] [21].
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) has emerged as the paradigmatic example of bioorthogonal chemistry, offering exceptional efficiency and selectivity for bioconjugation applications [27] [28]. The reaction mechanism involves the copper(I)-catalyzed cycloaddition between terminal alkynes and azides to form 1,4-disubstituted 1,2,3-triazoles with excellent regioselectivity [29] [30]. This transformation represents a significant improvement over the uncatalyzed Huisgen cycloaddition, which requires elevated temperatures and yields mixtures of regioisomers [31] [32].
The catalytic mechanism of CuAAC involves several key steps that enable its remarkable efficiency under mild conditions [32] [28]. Copper(I) initially coordinates to the terminal alkyne, reducing its pKa and facilitating deprotonation to form a copper acetylide intermediate [30] [29]. Subsequent coordination of the organic azide to the copper center templates the formation of a metallacycle intermediate, dramatically reducing the activation barrier compared to the uncatalyzed reaction [32] [27]. Ring contraction and protolysis complete the catalytic cycle, releasing the triazole product and regenerating the active copper catalyst [28] [30].
The implementation of click chemistry in bioconjugation requires careful consideration of reaction conditions to maintain biocompatibility while achieving efficient conversion [33] [34]. Standard CuAAC protocols utilize copper(II) sulfate in combination with sodium ascorbate as a reducing agent to generate the required copper(I) species in situ [27] [29]. However, the potential toxicity of copper ions necessitates the use of chelating ligands such as tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) to protect biomolecules from oxidative damage while maintaining catalytic activity [30] [28].
Strain-promoted azide-alkyne cycloaddition (SPAAC) represents an important copper-free alternative that eliminates concerns regarding metal toxicity [33] [34]. This approach utilizes strained cyclooctynes that react with azides without requiring copper catalysis, albeit at reduced reaction rates compared to CuAAC [35] [36]. The development of increasingly reactive cyclooctyne derivatives has significantly improved the kinetics of SPAAC reactions, making them practical for many bioconjugation applications [32] [33].
Tetrazine ligation represents one of the fastest bioorthogonal reactions available, with rate constants often exceeding 10³ M⁻¹s⁻¹ [35] [34]. This reaction involves the inverse electron-demand Diels-Alder cycloaddition between tetrazines and strained dienophiles such as trans-cyclooctene or norbornene derivatives [36] [37]. The exceptional reaction kinetics enable bioconjugation under highly dilute conditions typical of biological systems [32] [35].
The selectivity and kinetics of tetrazine ligation can be fine-tuned through structural modifications of both reaction partners [34] [36]. Electron-withdrawing substituents on the tetrazine increase reactivity, while steric modifications can influence selectivity and stability [35] [37]. Recent developments in tetrazine chemistry have focused on improving aqueous stability and developing fluorogenic variants that provide real-time monitoring of conjugation progress [32] [34].
The concept of functional group orthogonality enables the simultaneous or sequential modification of biomolecules at multiple sites using chemically distinct reactive handles [36] [38]. This approach is particularly valuable for the construction of complex bioconjugates such as dual-payload ADCs or multifunctional diagnostic agents [39] [40]. Successful implementation of orthogonal bioconjugation requires careful selection of reaction conditions that allow selective transformation of target functional groups without interfering with other reactive moieties [37] [41].
The development of orthogonal bioconjugation strategies has been facilitated by the expansion of available bioorthogonal reactions beyond traditional click chemistry [35] [42]. Combinations such as CuAAC/SPAAC, tetrazine ligation/oxime formation, or Staudinger ligation/click chemistry enable the selective modification of distinct sites on complex biomolecules [36] [41]. These approaches require systematic optimization to ensure that reaction conditions for each transformation do not adversely affect the efficiency or selectivity of other bioconjugation steps [38] [40].
The characterization of drug-to-antibody ratio (DAR) represents one of the most critical analytical challenges in ADC development due to the direct correlation between DAR distribution and therapeutic efficacy [43] [44]. Traditional conjugation methods typically generate heterogeneous mixtures containing multiple DAR species ranging from 0 to 8 drugs per antibody, each exhibiting distinct pharmacokinetic and pharmacodynamic properties [45] [46]. Accurate determination of both average DAR values and the distribution of individual DAR species is essential for ensuring consistent therapeutic performance and meeting regulatory requirements [47] [48].
Liquid chromatography-mass spectrometry (LC-MS) has emerged as the gold standard for DAR analysis due to its molecular-level resolution and matrix-independent quantification capabilities [44] [49]. Hydrophobic interaction chromatography (HIC) coupled with UV detection provides excellent separation of DAR species based on their differential hydrophobicity, enabling both qualitative and quantitative analysis of drug distribution [47] [50]. Mass spectrometric approaches offer complementary information, with native MS providing direct molecular weight determination and deconvolution algorithms enabling calculation of weighted average DAR values [46] [51].
The mass spectrometric analysis of ADCs presents unique technical challenges due to the high molecular weight, charge state complexity, and structural heterogeneity of these conjugates [52] [53]. Electrospray ionization typically generates highly charged ions with overlapping isotope patterns that can complicate spectral interpretation [46] [49]. The presence of multiple DAR species creates additional spectral complexity, particularly for lysine-conjugated ADCs where random conjugation sites generate numerous structural isomers with identical molecular weights [44] [47].
Advanced deconvolution algorithms have been developed to address these analytical challenges by transforming complex multiply-charged spectra into simplified mass domain representations [49] [51]. High-resolution mass spectrometry using Orbitrap or Fourier transform ion cyclotron resonance (FTICR) instruments provides the resolving power necessary to distinguish closely related ADC species [53] [46]. Middle-down approaches involving partial digestion or chemical reduction can simplify spectral complexity by analyzing subunit-level fragments rather than intact conjugates [45] [44].
The identification and quantification of conjugation sites represents a fundamental requirement for understanding ADC structure-activity relationships and ensuring consistent manufacturing [45] [54]. Peptide mapping approaches utilizing bottom-up proteomics enable the identification of modified amino acid residues through tandem mass spectrometry [43] [55]. However, these methods can be time-consuming and may introduce artifacts during sample preparation [46] [44].
Site-specific conjugation heterogeneity extends beyond simple positional isomerism to include more subtle structural variations such as stereoisomers and alternative disulfide bond arrangements [45] [54]. Time-course studies of conjugation reactions have revealed that heterogeneity can arise at multiple steps in the manufacturing process, including reduction, oxidation, conjugation, and quenching phases [54] [55]. Comprehensive characterization requires the application of multiple analytical techniques to provide orthogonal information about conjugate structure and composition [43] [44].
The analytical characterization of ADC stability encompasses both chemical stability of the conjugate linkage and biological stability under physiological conditions [16] [56]. Linker stability studies require the development of specialized assays capable of distinguishing between intact ADCs and various degradation products, including free drugs, partially deconjugated antibodies, and metabolites [17] [57]. The complexity of ADC degradation pathways necessitates the use of multiple analytical approaches to achieve comprehensive characterization [16] [56].
Stability assessment protocols typically involve incubation of ADC samples under various stress conditions followed by analysis using techniques such as size exclusion chromatography, hydrophobic interaction chromatography, and mass spectrometry [45] [55]. The identification of degradation products requires sophisticated analytical workflows that can differentiate between chemically similar species and quantify low-abundance metabolites in the presence of excess intact conjugate [56] [43]. These studies are essential for understanding ADC behavior in biological systems and optimizing linker design for improved therapeutic performance [16] [17].